2,4,6-Tri(4-pyridyl)-1,3,5-triazine
Overview
Description
2,4,6-Tri(4-pyridyl)-1,3,5-triazine is an organic compound with the molecular formula C18H12N6. It is a triazine derivative with three pyridyl groups attached to the triazine ring. This compound is known for its unique structural properties and its ability to form coordination complexes with various metal ions. It has applications in fields such as catalysis, material science, and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanopyridine with hydrazine hydrate in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tri(4-pyridyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The pyridyl groups can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce various substituted pyridyl-triazine compounds.
Scientific Research Applications
2,4,6-Tri(4-pyridyl)-1,3,5-triazine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes have applications in catalysis and material science.
Biology: The compound is used in the study of biological systems, particularly in the development of sensors and probes for detecting metal ions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, including metal-organic frameworks (MOFs) and other functional materials.
Mechanism of Action
The mechanism of action of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal ions, making the compound useful in catalysis and sensing applications. The triazine ring and pyridyl groups provide multiple coordination sites, allowing for the formation of stable complexes with various metals.
Comparison with Similar Compounds
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Another triazine derivative with pyridyl groups, but with different substitution patterns.
2,4,6-Tris(4-pyridyl)pyridine: A similar compound with a pyridine ring instead of a triazine ring.
Uniqueness: 2,4,6-Tri(4-pyridyl)-1,3,5-triazine is unique due to its specific substitution pattern and the ability to form highly stable coordination complexes. Its structural properties make it particularly useful in applications requiring strong and selective metal ion binding.
Properties
IUPAC Name |
2,4,6-tripyridin-4-yl-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6/c1-7-19-8-2-13(1)16-22-17(14-3-9-20-10-4-14)24-18(23-16)15-5-11-21-12-6-15/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMYFVSIIYILRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195150 | |
Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42333-78-8 | |
Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042333788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 42333-78-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-TRI(4-PYRIDINYL)-1,3,5-TRIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C77ZP73CEE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine?
A1: this compound, often abbreviated as TPT, has the molecular formula C18H12N6 and a molecular weight of 312.33 g/mol.
Q2: What spectroscopic data is available for characterizing TPT?
A2: TPT can be characterized using various spectroscopic techniques, including:* NMR Spectroscopy: 1H NMR and 13C NMR provide information about the hydrogen and carbon environments within the molecule, respectively. []* UV-Vis Spectroscopy: This technique reveals the electronic transitions within the molecule and can be used to determine the band gap of TPT-containing materials. [, , ]* IR Spectroscopy: IR spectra show characteristic vibrational frequencies for the various functional groups present in TPT. [, ]
Q3: What are the notable applications of TPT in materials science?
A4: TPT is widely employed in materials science due to its ability to form diverse supramolecular structures. Its applications include:* Metal-Organic Frameworks (MOFs): TPT acts as a robust organic linker in the construction of MOFs, leading to porous materials with applications in gas storage, separation, and catalysis. [, , , , ]* Photochromic Materials: TPT exhibits photochromic properties, changing color upon exposure to light. This characteristic makes it valuable for developing light-sensitive materials and devices. [, , , ]* Semiconductor Materials: TPT-containing compounds, particularly cuprous halides, demonstrate semiconducting properties, making them suitable for applications in optoelectronics and photocatalysis. []
Q4: Does TPT exhibit catalytic activity?
A5: While not inherently catalytic, TPT plays a crucial role in enhancing the catalytic activity of materials it's incorporated into. For instance, in polyoxometalate-based MOFs, TPT acts as a photosensitizer, facilitating photocatalytic reactions such as the reduction of nitroarenes. [, ]
Q5: How does the structure of TPT contribute to the catalytic applications of the materials it forms?
A6: TPT's rigid, planar structure and its ability to coordinate with metal ions make it an ideal building block for creating porous MOFs. These MOFs can act as hosts for catalytically active species, providing a high surface area for reactions to occur. The nitrogen atoms in TPT's pyridine rings can also participate in hydrogen bonding and π-π interactions, further influencing the catalytic activity and selectivity of the materials. [, , , ]
Q6: How is computational chemistry employed in understanding TPT and its derivatives?
A7: Computational methods prove invaluable in studying TPT and its derivatives. * Density Functional Theory (DFT): DFT calculations help understand electronic structures, band gaps, and optical properties of TPT-containing materials, guiding the design of new materials with tailored properties. [, , , ]* Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of TPT in solution and its interactions with other molecules, aiding in understanding self-assembly processes and host-guest interactions. [, , ]
Q7: How do modifications to the TPT structure impact its properties?
A8: Modifications to the TPT structure, such as N-alkylation or the introduction of electron-donating or withdrawing groups, can significantly impact its properties. These changes can influence:* Solubility: N-alkylation can enhance the solubility of TPT in organic solvents. []* Electronic Properties: Electron-donating or withdrawing groups can alter the electron density of the TPT core, influencing its redox properties and interactions with guest molecules. [, , ]* Coordination Behavior: Modifications to the pyridine rings can affect the coordination geometry and stability of TPT complexes with metal ions. [, , ]
Q8: What analytical methods are commonly used to characterize TPT and its derivatives?
A10: Several analytical techniques are employed to characterize TPT and its derivatives:* X-ray Crystallography: Single-crystal X-ray diffraction is crucial for determining the solid-state structures of TPT-containing MOFs and other crystalline materials. [, , , , , , ]* Powder X-ray Diffraction (PXRD): PXRD provides information about the crystallinity and phase purity of TPT-containing materials. [, ]* Gas Adsorption Analysis: This technique measures the surface area, pore size distribution, and gas uptake capacity of porous TPT-based materials, particularly MOFs. [, , ]* Mass Spectrometry: ESI-MS is often used to determine the molecular weight and identify fragments of TPT-containing complexes. [, , ]
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